Cas no 2891581-59-0 ((2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid)
![(2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid structure](https://ja.kuujia.com/scimg/cas/2891581-59-0x500.png)
(2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid 化学的及び物理的性質
名前と識別子
-
- G79556
- (2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid
- 2891581-59-0
- (2S)-2-Amino-2-[(3R)-1-Boc-pyrrolidin-3-yl]acetic acid
- PS-19833
-
- インチ: 1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-7(6-13)8(12)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t7-,8+/m1/s1
- InChIKey: PLMLEARVVVKXDQ-SFYZADRCSA-N
- SMILES: O(C(C)(C)C)C(N1CC[C@@H]([C@@H](C(=O)O)N)C1)=O
計算された属性
- 精确分子量: 244.14230712g/mol
- 同位素质量: 244.14230712g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 311
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -2.1
- トポロジー分子極性表面積: 92.9Ų
(2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR02AHI5-100mg |
(2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid |
2891581-59-0 | 97% | 100mg |
$412.00 | 2023-12-15 | |
Key Organics Ltd | PS-19833-1g |
(2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid |
2891581-59-0 | >95% | 1g |
£1538.00 | 2025-02-09 | |
Aaron | AR02AHI5-250mg |
(2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid |
2891581-59-0 | 97% | 250mg |
$549.00 | 2023-12-15 |
(2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid 関連文献
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
(2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acidに関する追加情報
Comprehensive Overview of (2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid (CAS No. 2891581-59-0)
(2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid (CAS No. 2891581-59-0) is a chiral non-proteinogenic amino acid derivative that has garnered significant attention in pharmaceutical research and peptide synthesis. This compound, characterized by its tert-butoxycarbonyl (Boc) protecting group and pyrrolidine backbone, serves as a critical building block in the development of bioactive molecules. Its unique stereochemistry (2S, 3R) and functional groups make it invaluable for modulating peptide stability, bioavailability, and target specificity.
In recent years, the demand for chiral intermediates like 2891581-59-0 has surged due to their role in designing peptide-based therapeutics, a field experiencing exponential growth. Researchers are particularly interested in its application for drug discovery, especially in GPCR-targeted drugs and enzyme inhibitors. The compound’s Boc-protected amine ensures compatibility with solid-phase peptide synthesis (SPPS), while its carboxylic acid moiety allows for further conjugation. These features align with the industry’s focus on precision medicine and personalized therapies, addressing trending topics like AI-driven drug design and green chemistry.
The synthesis of (2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid typically involves asymmetric hydrogenation or enzymatic resolution to achieve high enantiomeric purity, a key parameter for regulatory compliance. Analytical techniques such as HPLC and NMR are employed to validate its structural integrity, ensuring it meets the stringent requirements of GMP manufacturing. This rigor is essential given the compound’s potential use in clinical-stage APIs, a hot topic in biopharmaceutical forums.
From a commercial perspective, CAS 2891581-59-0 is often searched alongside terms like "Boc-protected amino acids suppliers" and "custom peptide synthesis", reflecting its niche yet expanding market. Its stability under acidic conditions (due to the Boc group) and compatibility with Fmoc chemistry further enhance its utility in combinatorial libraries, a strategy widely adopted in high-throughput screening. These attributes position it as a versatile tool for addressing challenges in neurodegenerative disease research and cancer immunotherapy, two areas dominating scientific discourse.
Environmental and safety considerations are also paramount. Unlike some reactive intermediates, 2891581-59-0 is handled under standard laboratory conditions, minimizing risks. This aligns with the growing emphasis on sustainable chemistry and EHS compliance, frequently highlighted in industry whitepapers. Moreover, its role in bioconjugation techniques—such as antibody-drug conjugates (ADCs)—resonates with the surge in targeted cancer therapies, a frequently queried topic in academic search engines.
In summary, (2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid exemplifies the intersection of chiral synthesis, peptide engineering, and pharmaceutical innovation. Its multifaceted applications, from lead optimization to biologic formulation, underscore its relevance in contemporary research. As the industry pivots toward next-gen therapeutics, compounds like CAS 2891581-59-0 will remain pivotal in bridging chemical ingenuity with clinical impact.
2891581-59-0 ((2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid) Related Products
- 728911-52-2(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene])
- 13363-59-2(Benzoicacid,2,2'-dithiobis3-methyl-)
- 1529147-63-4(Piperidine, 3-(4-methoxyphenyl)-4-methyl-)
- 450336-72-8(N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide)
- 2361641-36-1(N-2-methoxy-6-(trifluoromethoxy)phenylprop-2-enamide)
- 866848-25-1(3-(4-tert-butylbenzenesulfonyl)-N-(3,4-dimethylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)
- 339277-06-4(1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole)
- 710348-58-6({4-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid)
- 1427380-71-9(1-6-(aminomethyl)-2-methylpyridin-3-ylethan-1-ol dihydrochloride)
- 2229623-53-2(O-2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-ylhydroxylamine)




